molecular formula C8H8O2 B034951 3-Ethyl-4-ethynyl-2H-furan-5-one CAS No. 109273-68-9

3-Ethyl-4-ethynyl-2H-furan-5-one

Cat. No. B034951
M. Wt: 136.15 g/mol
InChI Key: PPOVSIVKMMKECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-ethynyl-2H-furan-5-one, also known as EEFO, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. EEFO is a heterocyclic compound with a furan ring and an ethynyl group, making it a unique and versatile molecule. In

Scientific Research Applications

3-Ethyl-4-ethynyl-2H-furan-5-one has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs. In materials science, 3-Ethyl-4-ethynyl-2H-furan-5-one has been used as a building block for the synthesis of new polymers and materials. In organic synthesis, 3-Ethyl-4-ethynyl-2H-furan-5-one has been used as a starting material for the synthesis of a variety of other compounds.

Mechanism Of Action

The mechanism of action of 3-Ethyl-4-ethynyl-2H-furan-5-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to scavenge free radicals, which can cause oxidative damage to cells and tissues.

Biochemical And Physiological Effects

3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In animal studies, 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to reduce inflammation and oxidative stress in the brain, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Ethyl-4-ethynyl-2H-furan-5-one is its versatility as a building block for the synthesis of other compounds. Additionally, 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to be relatively stable and easy to handle in the laboratory. However, one limitation of 3-Ethyl-4-ethynyl-2H-furan-5-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 3-Ethyl-4-ethynyl-2H-furan-5-one. One area of interest is the development of new drugs based on the anti-inflammatory and antioxidant properties of 3-Ethyl-4-ethynyl-2H-furan-5-one. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-4-ethynyl-2H-furan-5-one and its potential applications in the treatment of neurodegenerative diseases. Finally, there is potential for the use of 3-Ethyl-4-ethynyl-2H-furan-5-one as a building block for the synthesis of new polymers and materials with unique properties.

Synthesis Methods

3-Ethyl-4-ethynyl-2H-furan-5-one can be synthesized through a multi-step process that involves the reaction of 2,5-dihydroxy-3-pentynoic acid with ethyl iodide and potassium carbonate. The resulting compound is then treated with acid to form 3-Ethyl-4-ethynyl-2H-furan-5-one. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient method for producing 3-Ethyl-4-ethynyl-2H-furan-5-one.

properties

CAS RN

109273-68-9

Product Name

3-Ethyl-4-ethynyl-2H-furan-5-one

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

3-ethyl-4-ethynyl-2H-furan-5-one

InChI

InChI=1S/C8H8O2/c1-3-6-5-10-8(9)7(6)4-2/h2H,3,5H2,1H3

InChI Key

PPOVSIVKMMKECK-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)OC1)C#C

Canonical SMILES

CCC1=C(C(=O)OC1)C#C

synonyms

2(5H)-Furanone, 4-ethyl-3-ethynyl- (9CI)

Origin of Product

United States

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